UBP512 UBP512 UBP512 is a modulator of NMDA receptors.
Brand Name: Vulcanchem
CAS No.: 1333112-78-9
VCID: VC0546204
InChI: InChI=1S/C15H9IO2/c16-14-8-9-5-6-10(15(17)18)7-13(9)11-3-1-2-4-12(11)14/h1-8H,(H,17,18)
SMILES: O=C(C1=CC=C2C=C(I)C3=CC=CC=C3C2=C1)O
Molecular Formula: C15H9IO2
Molecular Weight: 348.1395

UBP512

CAS No.: 1333112-78-9

Cat. No.: VC0546204

Molecular Formula: C15H9IO2

Molecular Weight: 348.1395

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

UBP512 - 1333112-78-9

Specification

CAS No. 1333112-78-9
Molecular Formula C15H9IO2
Molecular Weight 348.1395
IUPAC Name 9-iodophenanthrene-3-carboxylic acid
Standard InChI InChI=1S/C15H9IO2/c16-14-8-9-5-6-10(15(17)18)7-13(9)11-3-1-2-4-12(11)14/h1-8H,(H,17,18)
Standard InChI Key HOYQQANZLZKQHU-UHFFFAOYSA-N
SMILES O=C(C1=CC=C2C=C(I)C3=CC=CC=C3C2=C1)O
Appearance Solid powder

Introduction

Chemical Properties and Structure

UBP512 is characterized by its phenanthrene core structure with an iodine substituent and a carboxylic acid functional group. The compound has the following key chemical properties:

PropertyValue
Chemical Name9-iodophenanthrene-3-carboxylic acid
CAS Number1333112-78-9
Molecular FormulaC15H9IO2
Molecular Weight348.14 g/mol
SMILESO=C(C1=CC=C2C=C(I)C3=CC=CC=C3C2=C1)O
InChIInChI=1S/C15H9IO2/c16-14-8-9-5-6-10(15(17)18)7-13(9)11-3-1-2-4-12(11)14/h1-8H,(H,17,18)

The compound's structure includes a phenanthrene scaffolding with an iodine at position 9 and a carboxylic acid group at position 3, which is critical for its pharmacological activity .

Pharmacological Profile

NMDA Receptor Modulation

UBP512 belongs to a novel family of NMDA receptor modulators with a unique pharmacological profile that distinguishes it from conventional NMDA receptor ligands. Unlike traditional antagonists, UBP512 displays both positive and negative allosteric modulation depending on the receptor subtype .

The compound exhibits a remarkable subtype-selective activity pattern:

  • Potentiates responses at GluN1/GluN2A receptors

  • Has minimal effect on GluN2B-containing receptors

  • Inhibits responses at GluN1/GluN2C and GluN1/GluN2D receptors

This selective modulatory profile makes UBP512 an important pharmacological tool for studying NMDA receptor subtype contributions to various neurological functions and pathologies.

Potency and Efficacy

UBP512 demonstrates the following pharmacological parameters across different NMDA receptor subtypes:

Receptor SubtypeEffectIC50/EC50 ValueMaximal Effect
GluN1/GluN2APotentiation*≫300 μMSmall potentiation at high concentrations
GluN1/GluN2BMinimal Effect≫300 μMWeak inhibition (10-15%) at 3-10 μM
GluN1/GluN2CInhibition51 ± 11 μM69 ± 6% maximal inhibition
GluN1/GluN2DInhibition46 ± 6 μM72 ± 2% maximal inhibition

*Potentiation increases with higher agonist concentrations

These data demonstrate that UBP512 has approximately 6-fold selectivity for GluN2C/D-containing receptors over GluN2A/B-containing receptors as an inhibitor, while showing opposite effects (potentiation) at GluN2A-containing receptors .

Comparison with Related Compounds

UBP512 belongs to a family of phenanthrene and naphthalene derivatives that modulate NMDA receptors. Comparing UBP512 with related compounds provides insights into structure-activity relationships:

CompoundStructure DescriptionEffect on NMDA ReceptorsSelectivity
UBP5129-iodophenanthrene-3-carboxylic acidGluN2A potentiator, GluN2C/D inhibitorGluN2A/GluN2C/GluN2D
UBP7109-cyclopropylphenanthrene-3-carboxylic acidPotentiatorGluN2A and GluN2B
UBP5513,5-dihydroxynaphthalene-2-carboxylic acidPotentiatorGluN2D-selective
UBP6086-bromo-2-oxo-2H-chromene-3-carboxylic acidInhibitorGluN2A-selective
UBP6181-bromo-2-hydroxy-6-phenylnaphthalene-3-carboxylic acidPan-inhibitorNon-selective

This table highlights that subtle structural modifications to the core scaffolding can dramatically alter the selectivity profile and direction of modulation (potentiation vs. inhibition) .

Structure-Activity Relationships

The functional properties of UBP512 depend critically on its structural features:

  • The phenanthrene core structure appears to be important for its dual modulatory effects (potentiation of GluN2A, inhibition of GluN2C/D).

  • The iodine at position 9 contributes to its selective profile, as demonstrated by comparison with other derivatives. For example, replacing the iodine with a cyclopropyl group (as in UBP710) changes the selectivity profile to potentiate both GluN2A and GluN2B-containing receptors .

  • The carboxylic acid group at position 3 is essential for activity, as this functional group is consistently present across active compounds in this chemical class .

  • The rigid, planar structure of the phenanthrene system likely facilitates specific interactions with the binding pocket on NMDA receptors .

Research Methods and Applications

UBP512 has been studied using several experimental approaches:

  • Recombinant expression of NMDA receptor subtypes in Xenopus laevis oocytes, with receptor activity determined by two-electrode voltage clamp .

  • Structure-activity relationship studies comparing UBP512 with related compounds to identify key molecular determinants of activity .

  • Chimeric receptor studies and site-directed mutagenesis to identify domains important for UBP512 binding and activity .

  • Electrophysiological characterization to determine the mechanism of action, including voltage-dependence tests and agonist concentration-response studies .

These research methodologies have established UBP512 as a valuable pharmacological tool for studying NMDA receptor function and subtype selectivity.

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